![molecular formula C6H12O2 B027643 5,5-Dimethyl-1,3-dioxane CAS No. 872-98-0](/img/structure/B27643.png)
5,5-Dimethyl-1,3-dioxane
Overview
Description
5,5-Dimethyl-1,3-dioxane is a compound of interest due to its potential applications in fine organic synthesis and as a bactericidal compound. Its structure and properties make it a subject of various studies, focusing on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of derivatives of this compound and related compounds has been explored through various methods. Notably, compounds like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane have been synthesized, highlighting the potential for creating functionally diverse derivatives suitable for organic synthesis and potential bactericidal applications (Khazhiev et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using techniques such as 1Н and 13С NMR spectroscopy and X-ray structural analysis. These compounds typically exhibit a chair conformation with equatorial orientation of aromatic substituents. Density functional theory (DFT) calculations have been used to investigate the conformational transformations and potential barriers for internal rotation, providing insights into the molecular structure and behavior in solution (Khazhiev et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives have been explored, including hydrogenation reactions that lead to products with significant structural changes. These studies contribute to understanding the reactivity and potential applications of these compounds in synthetic chemistry (Krapivin et al., 1989).
Physical Properties Analysis
The physical properties of this compound derivatives, including their conformational preferences and interactions with solvents, have been analyzed. Such studies are crucial for predicting the behavior of these compounds under various conditions and for their application in synthesis (Kraiz, 1985).
Chemical Properties Analysis
Investigations into the chemical properties of this compound derivatives focus on their reactivity, including the mechanisms of isomerization and the impact of different substituents on their chemical behavior. Quantum chemical simulations have provided valuable insights into the reaction mechanisms and the influence of molecular structure on reactivity (Kurilova & Kantor, 2021).
Scientific Research Applications
Organic Synthesis Applications : The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane reveals a chair conformation with an equatorial orientation of the aromatic substituent, suggesting potential for fine organic synthesis applications (Sh. Yu. Khazhiev et al., 2021).
Medical and Pharmaceutical Research : Novel 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones synthesized without a catalyst show improved DPPH radical scavenging activity and cytotoxicity against A431 cancer cells, indicating potential applications in cancer research (G. S. S. Kumar et al., 2014).
Material Science and Polymer Chemistry : The copolymerization of 2-furyl-5,5-dimethyl-1,3-dioxane with maleic anhydride produces equimolar, alternating copolymers, suggesting applications in polymer chemistry and materials science (J. Maślińska-Solich, 1975).
Catalysis Research : Studies show that H zeolite effectively catalyzes the synthesis of 5,5-dimethyl-2,4-diisopropyl-1,3-dioxane and acetalization, with high yields and high activity, making it a promising catalyst for organic synthesis (Yang Jian-guo, 2008).
Quantum Chemistry : A quantum chemical study on 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal provides insights into the general reaction scheme, which could be relevant in quantum chemistry and reaction mechanism studies (E. Kurilova & E. Kantor, 2021).
Chemical Structure and Conformation Studies : The conformational analysis of 4-trifluoromethyl-1,3-dioxane shows that the isomerization in the gas phase is mainly driven by the conformation of equatorial chair at room temperature, hinting at applications in conformational studies and fine organic synthesis (V. Kuznetsov et al., 2009).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5,5-Dimethyl-1,3-dioxane . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
This compound is primarily used as a solvent and in chemical synthesis .
Mode of Action
As a solvent, it likely interacts with other compounds to facilitate chemical reactions .
Biochemical Pathways
As a solvent, it may influence the solubility and reactivity of other compounds in a given reaction .
Pharmacokinetics
As a solvent, its bioavailability would largely depend on the compound it is carrying .
Result of Action
As a solvent, it is primarily used to facilitate chemical reactions rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane. For instance, temperature and pressure can affect its boiling point . Additionally, it should be stored and handled away from heat sources and open flames for safety .
properties
IUPAC Name |
5,5-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJIPFNVBDLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236182 | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872-98-0 | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,3-dioxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,5-DIMETHYL-1,3-DIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3NWA96LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,5-Dimethyl-1,3-dioxane?
A1: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FTIR, and photoelectron spectroscopy. [, , , , ]
Q3: What is the preferred conformation of this compound?
A3: this compound predominantly exists in a chair conformation. This preference has been confirmed both in solution and solid state through NMR and X-ray crystallography studies. [, , ]
Q4: How does deuterium substitution affect the conformational equilibrium in this compound?
A4: Studies show that deuterium in this compound-2-d1 prefers the equatorial position. This isotope effect is attributed to n-sigma* hyperconjugation, a phenomenon also responsible for the anomeric effect. []
Q5: How does this compound participate in homolytic telomerization reactions?
A5: this compound acts as a telogen in homolytic telomerization with vinyltrimethylsilane, leading to the formation of 2- and 4-substituted 5,5-dimethyl-1,3-dioxanes and a formate ester. [, ]
Q6: Can this compound undergo cationic ring-opening polymerization?
A6: While steric hindrance from the dimethyl group can pose challenges, this compound can undergo cationic ring-opening polymerization when initiated with specific catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate. []
Q7: What is the role of this compound in the synthesis of branched polymers?
A7: The derivative this compound-2-one (NPC) serves as a monomer in the ring-opening polymerization for synthesizing branched aliphatic polycarbonates. This reaction, initiated by polyfunctional alcohols and hyperbranched polyesters, yields star polymers with controlled molecular weight and thermal properties. [, ]
Q8: Can this compound be used as a building block in organic synthesis?
A8: Yes, derivatives like 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane can be synthesized and further utilized to access compounds like 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, valuable in organic synthesis. []
Q9: Is this compound found in the environment?
A9: Yes, this compound and its alkyl derivatives are identified as malodorous contaminants in water sources, originating from industrial wastewater, particularly from polyester resin production. [, , , ]
Q10: How are this compound and related compounds analyzed in environmental samples?
A10: Analytical methods employed for detecting these compounds include closed-loop stripping analysis (CLSA), gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography, and flavor profile analysis (FPA). [, , , ]
Q11: Does this compound exhibit any catalytic properties?
A11: While not a catalyst itself, this compound participates in reactions catalyzed by compounds like disodium phthalocyanine (Pc–Na2), showcasing its involvement in base-catalyzed aldol condensations. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to study this compound's electronic structure, conformational behavior, and reactivity. [, ]
Q13: Are there any safety concerns associated with this compound?
A13: While specific toxicity data for this compound is limited in the provided research, its presence as a water contaminant raises concerns about potential adverse effects on human health and the environment. [, , ]
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